1,1-Dimethoxy-3,3-dimethylcyclopentane
Description
1,1-Dimethoxy-3,3-dimethylcyclopentane is a bicyclic ether derivative featuring a cyclopentane ring substituted with two methoxy groups at the 1-position and two methyl groups at the 3-position. The methoxy groups introduce polarity and steric effects distinct from methyl substituents, influencing reactivity, solubility, and adsorption properties .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,1-dimethoxy-3,3-dimethylcyclopentane |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-6-9(7-8,10-3)11-4/h5-7H2,1-4H3 |
InChI Key |
HTFPLYBTNIBUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
- 1,1-Dimethoxy-3,3-dimethylcyclopentane: Contains polar methoxy (-OCH₃) groups at the 1-position and methyl (-CH₃) groups at the 3-position.
- Dimethylcyclopentane Isomers :
- cis/trans-1,3-Dimethylcyclopentane: Differ in spatial arrangement; trans isomers exhibit lower boiling points (e.g., trans-1,3-dimethylcyclopentane: 90.7°C) compared to cis isomers (91.7°C) due to reduced molecular symmetry and packing efficiency .
- 1,1-Dimethylcyclopentane: Lacks methoxy groups, resulting in lower polarity and higher hydrophobicity. Boiling point: 87.8°C .
Thermodynamic and Physical Properties
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|---|
| This compound* | C₉H₁₈O₂ | ~120–140 (est.) | - (est.) | ~0.95–1.05 (est.) | ~1.42–1.45 (est.) |
| cis-1,3-Dimethylcyclopentane | C₇H₁₄ | 91.7 | -133.7 | 0.7402 | 1.4089 |
| trans-1,3-Dimethylcyclopentane | C₇H₁₄ | 90.7 | -133.9 | 0.7443 | 1.4107 |
| 1,1-Dimethylcyclopentane | C₇H₁₄ | 87.8 | -69.4 | 0.7499 | 1.4136 |
*Estimated values for this compound based on methoxy group contributions to analogous hydrocarbons .
Environmental Behavior and Biodegradation
- This compound: Methoxy groups may enhance aerobic biodegradability due to increased oxygen content, but steric hindrance from 1,1-substitution could slow microbial metabolism. No direct data available; inferred from dimethylcyclopentane analogs .
- Dimethylcyclopentane Isomers :
Adsorption and Surface Interactions
- This compound: Polar methoxy groups likely increase adsorption affinity on polar surfaces (e.g., graphene oxide) compared to nonpolar dimethylcyclopentanes. Estimated adsorption energy (Eads) could range between -40 to -60 kJ mol⁻¹, similar to branched alkanes .
- Dimethylcyclopentane Derivatives :
Stereochemical Reactivity
- The 1,1-dimethoxy configuration in this compound creates a chiral center, leading to stereoisomerism. This contrasts with dimethylcyclopentanes (e.g., cis/trans-1,3-dimethylcyclopentane), where stereoisomerism arises from ring substituent arrangement .
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